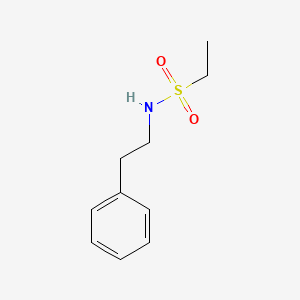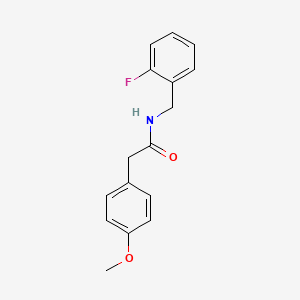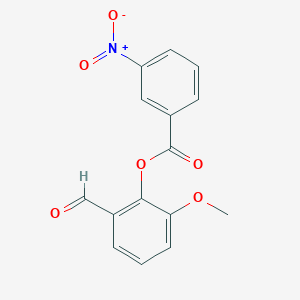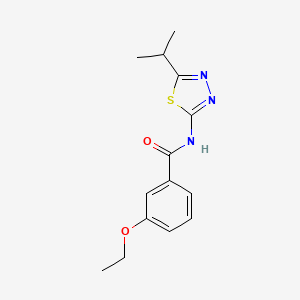![molecular formula C23H25NO4 B5738034 5-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide](/img/structure/B5738034.png)
5-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide, commonly known as TAK-659, is a small molecule drug that has been developed as a potent and selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is an important enzyme that plays a key role in the development and function of B-cells, which are an important component of the immune system. Inhibition of BTK has been shown to be effective in treating a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and multiple sclerosis.
作用机制
BTK is a key enzyme in the signaling pathway that regulates the development and function of B-cells. Inhibition of BTK by TAK-659 blocks this signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines and the activation of immune cells. This mechanism of action has been shown to be effective in reducing inflammation and tissue damage in preclinical models of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects in preclinical studies. In a study published in the Journal of Immunology, TAK-659 was found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17 in a dose-dependent manner in vitro. In addition, TAK-659 was found to reduce the activation of immune cells such as B-cells and T-cells in preclinical models of autoimmune and inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of TAK-659 is its high potency and selectivity for BTK, which makes it an attractive candidate for the treatment of autoimmune and inflammatory diseases. In addition, TAK-659 has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. However, one limitation of TAK-659 is its relatively low solubility, which may limit its use in certain experimental settings.
未来方向
There are a number of potential future directions for the development of TAK-659 and other BTK inhibitors. One area of research is the identification of biomarkers that can be used to predict response to BTK inhibition in patients with autoimmune and inflammatory diseases. Another area of research is the development of combination therapies that target multiple pathways involved in the development and progression of these diseases. Finally, there is also interest in exploring the potential use of BTK inhibitors in the treatment of other diseases, such as cancer.
合成方法
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 2-methoxybenzylamine with 4-tert-butylphenylboronic acid in the presence of a palladium catalyst to form the intermediate compound 5-(4-tert-butylphenoxy)methyl-2-methoxybenzylamine. This intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling agent to form the final product, TAK-659.
科学研究应用
TAK-659 has been extensively studied in preclinical models of autoimmune and inflammatory diseases, and has shown promising results in both in vitro and in vivo studies. In a study published in the Journal of Medicinal Chemistry, TAK-659 was shown to be a potent and selective inhibitor of BTK, with an IC50 value of 0.04 nM. In addition, TAK-659 was found to be highly selective for BTK over other kinases, with no significant inhibition of other kinases at concentrations up to 10 μM.
属性
IUPAC Name |
5-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-23(2,3)16-9-11-17(12-10-16)27-15-18-13-14-21(28-18)22(25)24-19-7-5-6-8-20(19)26-4/h5-14H,15H2,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSDVWVKQTUBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(3-cyclohexylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5737977.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5737990.png)



![{4-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5738009.png)
![6-bromo-3-[N-(3,5-dichloro-4-pyridinyl)ethanehydrazonoyl]-2H-chromen-2-one](/img/structure/B5738019.png)


![methyl [5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5738041.png)
